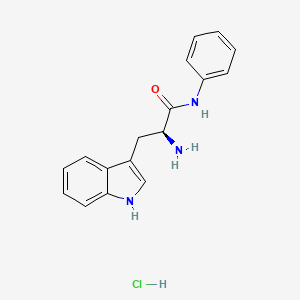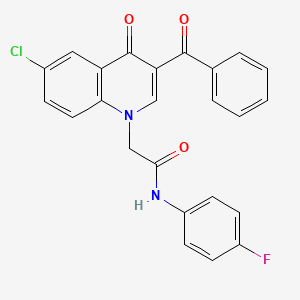
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the quinoline core and the presence of an acetamide group.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps to introduce various functional groups. Paper describes a synthetic route for a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which involves a key cyclization step to form the quinoline core. This process is performed on a kilogram scale and yields a final product with high purity. Although the compound is not synthesized in this paper, the described method could potentially be adapted for its synthesis by modifying the functional groups attached to the quinoline core.
Molecular Structure Analysis
Quinoline derivatives like the one described in the command prompt typically have a complex molecular structure with multiple reactive sites. These sites include the quinoline nitrogen, the carbonyl group in the acetamide, and any halogens or substituents on the aromatic rings. The molecular structure of such compounds is crucial for their biological activity, as it determines how they interact with biological targets. The docking studies mentioned in paper for a different set of quinoline derivatives provide insight into how these compounds might bind to the active site of a protein, which is relevant for understanding the potential interactions of the compound .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, primarily due to their aromatic nature and the presence of reactive functional groups. The benzoyl and acetamide groups in the compound suggest that it could undergo reactions such as nucleophilic acyl substitution or electrophilic aromatic substitution. The chloro and fluoro substituents could also be involved in reactions, potentially serving as leaving groups or directing groups in substitution reactions. The specific chemical reactions that this compound would undergo are not detailed in the provided papers, but general knowledge of organic chemistry can guide predictions about its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the practical handling and application of the compound. The presence of halogens and the acetamide group could affect the compound's polarity and hydrogen bonding capability, influencing its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of the compound , but such properties are typically determined experimentally through techniques like HPLC, as mentioned in paper for a related compound.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Research demonstrates the synthesis of novel compounds related to 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, highlighting their potential cytotoxic activities. For instance, the synthesis of sulfonamide derivatives showed significant anticancer activity against breast and colon cancer cell lines, where specific derivatives exhibited potent cytotoxic effects, suggesting their relevance in developing anticancer therapies (Ghorab et al., 2015).
Antimicrobial Activity
Studies have explored the antimicrobial properties of derivatives of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide. A series of quinoline hydrazone derivatives were synthesized and exhibited notable antibacterial activity against various bacterial strains, suggesting their potential application as antibacterial agents (Bawa et al., 2009).
Fluorination Techniques
The application of microwave irradiation for the fluorination of 2-chloro-3-formylquinolines has been studied, demonstrating an efficient method to introduce fluorine into the quinoline nucleus. This method has implications for the synthesis of fluorinated pharmaceuticals, enhancing their biological activity and stability (Kidwai et al., 1999).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of quinazolinyl acetamides derived from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide has been conducted. Specific derivatives have shown promising analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation (Alagarsamy et al., 2015).
Structural and Fluorescence Studies
The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been investigated, providing insights into the molecular structures and fluorescence properties of such compounds. This research contributes to the understanding of the photophysical properties of quinoline derivatives and their potential applications in fluorescent materials (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O3/c25-16-6-11-21-19(12-16)24(31)20(23(30)15-4-2-1-3-5-15)13-28(21)14-22(29)27-18-9-7-17(26)8-10-18/h1-13H,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKMCLLPJWCKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
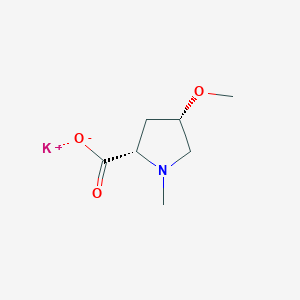
![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)
![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
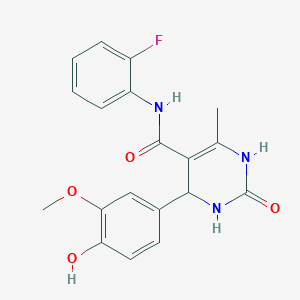
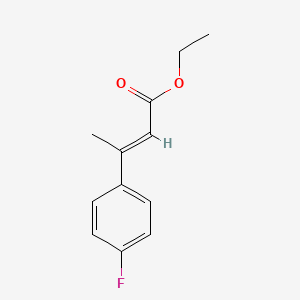
![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

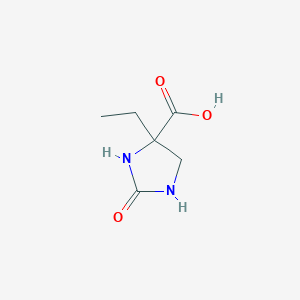
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)
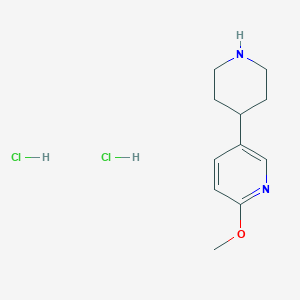
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
